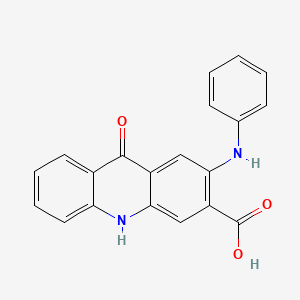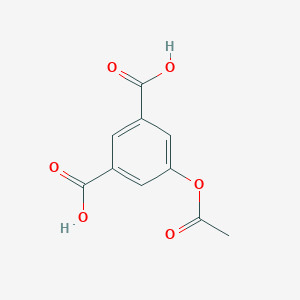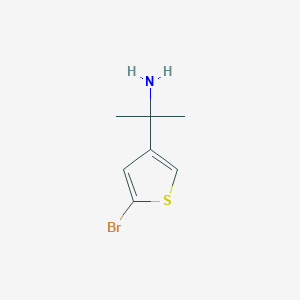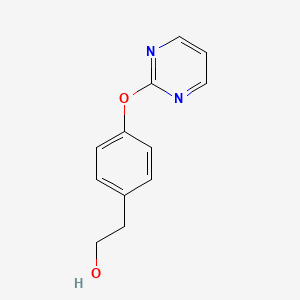
2-(4-pyrimidin-2-yloxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-pyrimidin-2-yloxyphenyl)ethanol is a chemical compound that features a pyrimidine moiety linked to a phenyl group via an ethoxy bridge. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyrimidin-2-yloxyphenyl)ethanol typically involves the reaction of 4-(pyrimidin-2-yloxy)phenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-pyrimidin-2-yloxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-pyrimidin-2-yloxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
2-(4-pyrimidin-2-yloxyphenyl)ethanol can be compared with other pyrimidine-based compounds, such as:
2-(Pyridin-2-yloxy)phenyl derivatives: These compounds share a similar structure but with a pyridine ring instead of a pyrimidine ring. They exhibit different biological activities and properties.
4,6-Disubstituted-pyrimidin-2-yloxy derivatives: These compounds have additional substituents on the pyrimidine ring, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H12N2O2/c15-9-6-10-2-4-11(5-3-10)16-12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2 |
InChI Key |
VZUHINCCQYIUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


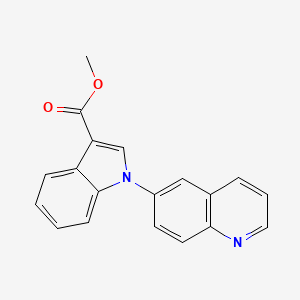
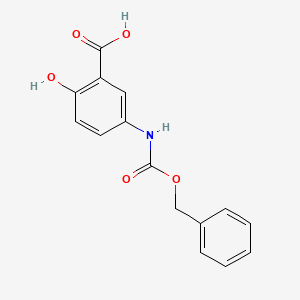
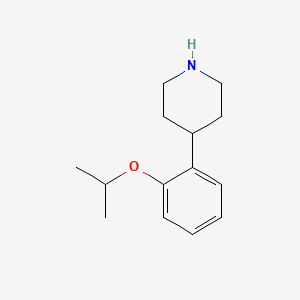
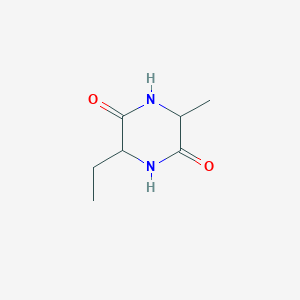

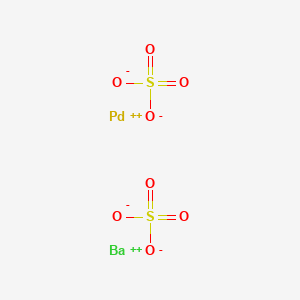

![5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8660115.png)
![3-Bromothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8660120.png)
